molecular formula C7H4ClKO2 B8371241 Potassium 4-chlorobenzoate

Potassium 4-chlorobenzoate

Cat. No.: B8371241
M. Wt: 194.65 g/mol
InChI Key: BLVWQJBQOLAQEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-chlorobenzoate is a useful research compound. Its molecular formula is C7H4ClKO2 and its molecular weight is 194.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Potassium 4-chlorobenzoate has the chemical formula C7H4ClKO2\text{C}_7\text{H}_4\text{Cl}\text{KO}_2 and is characterized by its solubility in water and its role as a versatile reagent in organic synthesis. Its structure features a chlorobenzene ring with a carboxylate group, which enhances its reactivity in various chemical reactions.

Biochemical Studies

This compound is utilized in biochemical research, particularly in studies involving Coenzyme A (CoA) ligases. These enzymes catalyze the formation of acyl-CoA derivatives from carboxylic acids, including 4-chlorobenzoate. Research has demonstrated that the enzyme 4-chlorobenzoate:CoA ligase (CBL) plays a crucial role in the metabolism of this compound, facilitating its conversion into 4-chlorobenzoyl-CoA, which is significant for further metabolic pathways .

Case Study: Enzyme Mechanism Analysis

  • A study detailed the catalytic mechanism of CBL, revealing conformational changes during substrate binding and product formation. The X-ray structures of CBL bound with various substrates provided insights into the enzyme's function and potential inhibitors .

Environmental Applications

This compound has been studied for its biodegradability and potential use in bioremediation. Certain bacterial strains, such as Arthrobacter sp., have been identified to utilize 4-chlorobenzoate as a sole carbon source, demonstrating its mineralization capabilities . This property is crucial for developing bioremediation strategies to clean up chlorinated aromatic compounds in contaminated environments.

Data Table: Bacterial Strains Capable of Degrading this compound

Bacterial StrainCarbon SourceDegradation RateReference
Arthrobacter sp.4-ChlorobenzoateHigh

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds.

Case Study: Synthesis Pathway

  • A synthetic route employing this compound was developed for producing methyl-4-chlorobenzoate through Suzuki coupling reactions. This method highlights its utility in generating complex organic molecules used in drug formulation .

Agrochemical Formulations

In agriculture, this compound is explored for its potential as a pesticide or herbicide component due to its biological activity against certain pests and pathogens.

Data Table: Potential Agrochemical Uses of this compound

Application TypeTarget OrganismEfficacyReference
PesticideFungal pathogensModerate
HerbicideBroadleaf weedsHigh

Material Science

The compound is also investigated for its role in polymer chemistry, particularly in modifying polymer properties or serving as a building block for polymer synthesis.

Chemical Reactions Analysis

Enzymatic Activation via Coenzyme A Ligase

4-Chlorobenzoate (4-CB) undergoes adenylation and thioesterification catalyzed by 4-chlorobenzoate:CoA ligase (CBL). This two-step reaction converts 4-CB into 4-chlorobenzoyl-coenzyme A (4-CB-CoA), a key intermediate in microbial dehalogenation pathways :

  • Adenylation :
    4 CB ATPCBL Mg2+4 CB AMP PPi\text{4 CB ATP}\xrightarrow{\text{CBL Mg}^{2+}}\text{4 CB AMP PP}_i

    • Mg²⁺ increases the adenylation rate 75-fold (from 4 s⁻¹ to 300 s⁻¹) .

    • The reaction follows a ping-pong kinetic mechanism, with pyrophosphate (PPᵢ) release preceding CoA binding .

  • Thioesterification :
    4 CB AMP CoACBL4 CB CoA AMP\text{4 CB AMP CoA}\xrightarrow{\text{CBL}}\text{4 CB CoA AMP}

    • Transient kinetic analysis identifies 4-CB-CoA formation as the rate-limiting step .

Hydrolytic Dehalogenation Pathway

In Comamonas sp. strain DJ-12, 4-CB-CoA is metabolized via hydrolytic dehalogenation to 4-hydroxybenzoate (4-HB) :
4 CB CoA H2OFcbB4 HB CoA Cl\text{4 CB CoA H}_2\text{O}\xrightarrow{\text{FcbB}}\text{4 HB CoA Cl}^-

4 HB CoAFcbC4 HB CoA\text{4 HB CoA}\xrightarrow{\text{FcbC}}\text{4 HB CoA}

  • Key enzymes :

    • FcbB : Hydrolytic dehalogenase.

    • FcbC : Thioesterase .

Microbial Uptake and Transport Mechanisms

4-Chlorobenzoate uptake in Comamonas sp. strain DJ-12 is mediated by a TRAP (tripartite ATP-independent periplasmic) transporter encoded by fcbT1T2T3 :

Parameter Value
Transport affinity (KmK_m
)1.65±0.17muM1.65\pm 0.17\\mu M
text
|

| Maximal uptake rate (VmaxV_{max}
) | 1.07±0.02textnmolmin1textmgprotein11.07\pm 0.02\\text{nmol min}^{-1}\\text{mg protein}^{-1}
|
| Proton motive force dependency | Inhibited by CCCP (carbonyl cyanide m-chlorophenylhydrazone) |

  • Uptake is competitively inhibited by structurally related compounds (Table 1) .

Table 1: Competitive Inhibition of 4-Chlorobenzoate Uptake

CompetitorInhibition (%)
4-Bromobenzoate91.5±391.5\pm 3
4-Iodobenzoate86.3±886.3\pm 8
4-Fluorobenzoate76.0±776.0\pm 7
3-Chlorobenzoate61.0±861.0\pm 8
Benzoate54.9±454.9\pm 4

Substrate Specificity and Inducibility

The fcb operon in Comamonas sp. strain DJ-12 is induced by 4-halobenzoates (4-chloro-, 4-bromo-, 4-iodo-), with weaker induction by 2-chloro- and 4-fluorobenzoate . This specificity aligns with the transporter’s preference for para-substituted benzoates.

Energetic Requirements

4-CB transport is driven by the proton motive force rather than ATP hydrolysis, as evidenced by:

  • No inhibition by vanadate (ATPase inhibitor).

  • Strong inhibition by ionophores (CCCP, DNP) .

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in the biodegradation of Potassium 4-chlorobenzoate?

The degradation pathway begins with the activation of 4-chlorobenzoate (4-CB) by 4-chlorobenzoate:CoA ligase (CBL) , which consumes ATP to form 4-chlorobenzoyl-adenylate (4-CB-AMP) and pyrophosphate (PPi). This intermediate reacts with CoA to produce 4-chlorobenzoyl-CoA (4-CB-CoA). Subsequently, 4-chlorobenzoyl-CoA dehalogenase replaces the chlorine atom with a hydroxyl group from water, yielding 4-hydroxybenzoyl-CoA. Finally, 4-hydroxybenzoyl-CoA thioesterase hydrolyzes the thioester bond to release 4-hydroxybenzoate . Methodological Insight : Use kinetic assays (e.g., spectrophotometric monitoring of ATP consumption) and HPLC to track intermediate formation.

Q. How can researchers quantify this compound and its metabolites in biodegradation studies?

Fed-batch techniques coupled with HPLC are effective for monitoring degradation rates. For protein quantification in enzymatic assays, the Bradford method (protein-dye binding principle) is recommended due to its sensitivity (µg-level detection) . Experimental Design : Include controls with unacclimated biomass to compare degradation efficiency.

Q. What microbial strains are commonly used to study 4-chlorobenzoate degradation?

Pseudomonas spp. and Arthrobacter spp. are model organisms. These strains are often isolated from contaminated soils via selective enrichment cultures amended with 4-CB. Community diversity can be assessed using 16S rDNA sequencing and DNA fingerprinting .

Advanced Research Questions

Q. How do conformational changes in 4-chlorobenzoate:CoA ligase (CBL) influence catalytic efficiency?

CBL adopts two conformational states: Conformation 1 (adenylation of 4-CB with ATP) and Conformation 2 (thioesterification with CoA). Domain rotation between these states is rate-limiting. X-ray crystallography and site-directed mutagenesis (e.g., mutations in active-site residues like Arg 196) reveal structural dynamics. Transient kinetic analysis shows adenylation (k = 300 s⁻¹) is faster than thioesterification (k = 120 s⁻¹) . Methodology : Use stopped-flow spectroscopy for single-turnover kinetics and Mg²⁺-activation studies.

Q. What strategies resolve contradictions in kinetic data for mutant CBL enzymes?

Mutants with >50-fold reduction in kcat/Km require transient state kinetic analysis to isolate microscopic rate constants. For example, mutants disrupting Mg²⁺ binding (critical for PPi release) show impaired domain alternation. Compare wild-type and mutant time courses for adenylation and thioesterification steps .

Q. How do microbial communities in pristine soils adapt to anthropogenic 4-chlorobenzoate contamination?

Soil microcosm studies show that acclimated biomass (exposed to 500 µg 4-CB/g soil) develops distinct degrader populations. Use denaturing gradient gel electrophoresis (DGGE) to profile community shifts. Plasmid screening in isolates can identify horizontal gene transfer of cbl operons .

Q. What analytical challenges arise in distinguishing natural vs. anthropogenic chlorobenzoic acids?

Natural chlorobenzoates (e.g., from lignin degradation) vs. PCB-derived metabolites require isotopic labeling (δ¹³C analysis) and metabolite profiling . Compare degradation pathways: anthropogenic 4-CB is processed via CoA ligase, while natural analogs may follow hydroxylation routes .

Properties

Molecular Formula

C7H4ClKO2

Molecular Weight

194.65 g/mol

IUPAC Name

potassium;4-chlorobenzoate

InChI

InChI=1S/C7H5ClO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

BLVWQJBQOLAQEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using methyl 4-chlorobenzoate (13.65 g, 80 mmol), potassium trimethylsilanolate (10.26 g, 80 mmol), dry ether (500 mL) and a 4 h reaction time. Potassium 4-chlorobenzoate (13.1 g, 84% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.68 ppm (ABq, Δν1-3 =29 Hz, J=8.5 Hz, Ar--H's, 4H). Anal. Calcd. for C7H4ClKO2 : C, 43.19; H, 2.07. Found: C, 43.27; H, 2.33.
Quantity
13.65 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
10.26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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